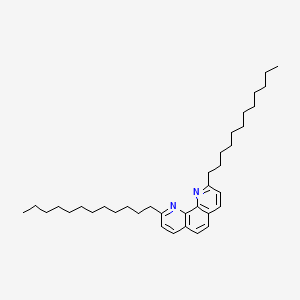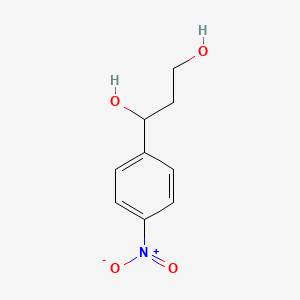
1,3-Propanediol, 1-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 1-(4-nitrophenyl)- is a chemical compound with the molecular formula C9H11NO4. It is also known as 1-(p-Nitrophenyl)-1,3-propanediol. This compound is characterized by the presence of a nitrophenyl group attached to a propanediol backbone. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 1-(4-nitrophenyl)- can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 1-(4-nitrophenyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-1,3-propanediol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzoic acid or 4-nitrobenzaldehyde.
Reduction: Formation of 1-(4-aminophenyl)-1,3-propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 1-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: This compound has an amino group instead of a hydroxyl group at the 2-position.
1,3-Propanediol, 1-(4-aminophenyl)-: This compound has an amino group instead of a nitro group at the 4-position.
1,3-Propanediol, 1-(4-methylphenyl)-: This compound has a methyl group instead of a nitro group at the 4-position.
Uniqueness
1,3-Propanediol, 1-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications .
Eigenschaften
CAS-Nummer |
134250-58-1 |
|---|---|
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11NO4/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,9,11-12H,5-6H2 |
InChI-Schlüssel |
MTRHTGYVJNOERG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


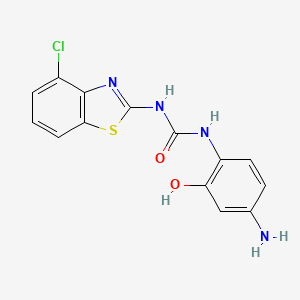


![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
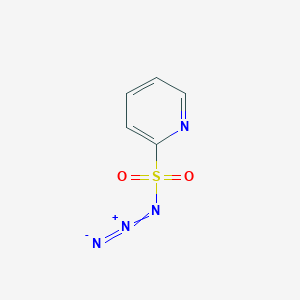
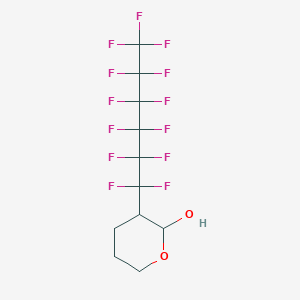
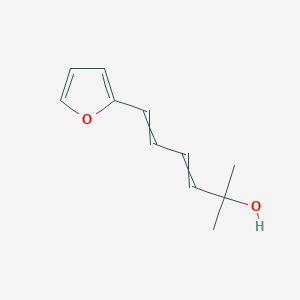
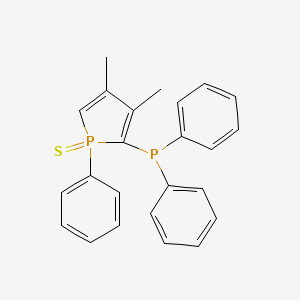

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
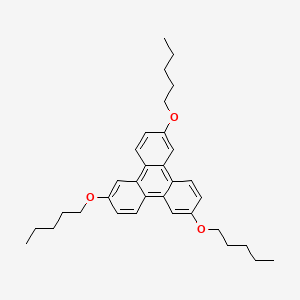
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
